(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine is an organic compound characterized by its unique molecular structure and potential applications in various scientific fields. Its molecular formula is C14H21N, with a molecular weight of 203.32 g/mol. The compound features a cyclopropylmethyl group and a 4-(propan-2-yl)phenylmethyl group, which contribute to its distinct chemical properties and reactivity. This compound is primarily used in organic synthesis, medicinal chemistry, and as a biochemical probe in biological research.
The compound can be synthesized through specific chemical reactions involving cyclopropylmethylamine and 4-(propan-2-yl)benzyl chloride under basic conditions. It is commercially available from various chemical suppliers, indicating its relevance in research and industrial applications.
(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine is classified as an amine due to the presence of the amine functional group in its structure. It falls under the category of organic compounds and is particularly noted for its role as a building block in organic synthesis and pharmaceutical development.
The synthesis of (Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine typically involves the nucleophilic substitution reaction between cyclopropylmethylamine and 4-(propan-2-yl)benzyl chloride. This reaction is conducted in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
The molecular structure of (Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine can be represented by its IUPAC name: 1-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]methanamine.
| Property | Value |
|---|---|
| Molecular Formula | C14H21N |
| Molecular Weight | 203.32 g/mol |
| IUPAC Name | 1-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]methanamine |
| InChI | InChI=1S/C14H21N/c1-11(2)14-7-5-13(6-8-14)10-15-9-12-3-4-12/h5-8,11-12,15H,3-4,9-10H2,1-2H3 |
| InChI Key | QHELXXFIXXVQSB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)CNCC2CC2 |
(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine can engage in several types of chemical reactions:
The mechanism of action for (Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine involves its interaction with specific biological targets such as enzymes or receptors. Acting as a ligand, it binds to these targets, potentially modulating their activity. The precise pathways depend on the nature of the target and the context of use in research settings.
The physical properties of (Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine include:
Key chemical properties include:
(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine has several applications across different scientific fields:
This compound's unique structure allows for diverse applications in both academic research and industrial contexts, making it a valuable asset in modern chemistry and pharmacology.
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7